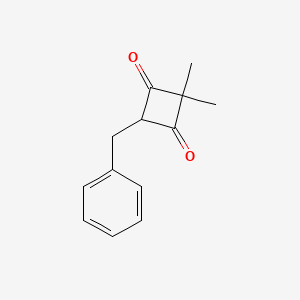

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-

Descripción

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is a four-membered cyclic diketone derivative with a phenylmethyl (benzyl) substituent at the 4-position and two methyl groups at the 2-position. Its structure combines a strained cyclobutane ring with aromatic and aliphatic substituents, which influence its physical and chemical properties.

Propiedades

Fórmula molecular |

C13H14O2 |

|---|---|

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

4-benzyl-2,2-dimethylcyclobutane-1,3-dione |

InChI |

InChI=1S/C13H14O2/c1-13(2)11(14)10(12(13)15)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

Clave InChI |

CPNXMQLOOSGTLN-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(=O)C(C1=O)CC2=CC=CC=C2)C |

Origen del producto |

United States |

Métodos De Preparación

Multi-step Synthesis via Hydrogenation of Intermediates

One common synthetic route begins with cracking of precursors such as isobutyric anhydride or isopropylformic acid to generate reactive intermediates. These intermediates undergo hydrogenation under catalytic conditions to form the cyclobutanedione core with the requisite substituents.

- Catalyst and Conditions: Catalysts such as palladium or platinum on carbon are employed, with hydrogen gas under controlled pressure and temperature to minimize side reactions.

- Reaction Monitoring: Techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and optimize yield.

- Yield Optimization: Careful control of hydrogenation parameters is critical to achieving high purity and preventing over-reduction or ring opening.

Cyclobutanone Ring Formation via Ring Expansion

Alternative strategies involve ring expansion reactions starting from smaller ring compounds such as cyclopropanes or cyclopropanols. For example:

- Treatment of 1-(phenylethynyl)cyclopropanol with meta-chloroperoxybenzoic acid (MCPBA) induces a ring expansion to form cyclobutanone derivatives.

- This process likely proceeds via a vinyl cation intermediate, followed by ketene formation and subsequent ring expansion.

- The ring expansion method allows for the introduction of phenylmethyl substituents at the 4-position of the cyclobutanedione ring.

Synthesis from Chlorinated Precursors and Dehydrochlorination

Chlorinated propene derivatives such as 1,1,3,3-tetrachloropropene can be subjected to dehydrochlorination reactions using strong bases like potassium tert-butoxide. This generates reactive carbene or vinylidene intermediates that can be trapped or rearranged to form cyclobutanedione structures with various substituents.

- This method provides access to substituted cyclobutanediones through ring closure and functional group manipulation.

- Reaction conditions require careful temperature control to avoid decomposition.

Tautomerism and Reactivity Considerations

The diketone structure of 1,3-cyclobutanedione allows for keto-enol tautomerism, which influences its reactivity and preparation. Synthetic methods often take advantage of this property to facilitate nucleophilic attacks or rearrangements during the synthesis.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| Hydrogenation of intermediates | Isobutyric anhydride, isopropylformic acid | Pd/C or Pt/C, H2 gas | Controlled temp & pressure | High yield; requires monitoring by GC and NMR |

| Ring expansion of cyclopropanol | 1-(Phenylethynyl)cyclopropanol | MCPBA | Room temp, several hours | Moderate yield; introduces phenylmethyl group |

| Dehydrochlorination | Tetrachloropropene derivatives | Potassium tert-butoxide | Elevated temperature (~55°C) | Moderate yield; sensitive to reaction conditions |

Research Discoveries and Insights

- The hydrogenation approach is widely used due to its scalability and relatively straightforward conditions, but catalyst choice and reaction parameters critically affect the purity of the final product.

- Ring expansion methods provide a versatile route to introduce aromatic substituents such as phenylmethyl groups at specific positions on the cyclobutanedione ring, expanding the compound’s utility in synthetic chemistry.

- The tautomeric nature of the diketone facilitates diverse chemical transformations, making 1,3-cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- a valuable building block.

- Analytical techniques such as NMR and GC are indispensable in optimizing these synthetic routes by providing real-time data on reaction progress and product purity.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or nickel (Ni) is commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols or other reduced derivatives.

Substitution: Various substituted cyclobutanedione derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CAS 933-52-8)

- Structural Differences : The tetramethyl derivative lacks the phenylmethyl group at position 4, resulting in reduced steric bulk and aromatic interactions.

- Physical Properties :

- Reactivity : The absence of an aromatic ring in the tetramethyl variant reduces opportunities for π-π interactions or electrophilic aromatic substitution, making the phenylmethyl derivative more versatile in coupling reactions.

2,2-Dimethyl-4-(3',3',3'-trinitropropyl)-1,3-dioxolane (SPIADatasheet Compound)

- Structural Contrasts : This compound features a five-membered dioxolane ring (vs. four-membered cyclobutanedione) and nitroalkyl substituents (vs. phenylmethyl).

- Applications : The dioxolane derivative is studied for solid propellant formulations due to its energetic nitro groups, whereas cyclobutanediones are more commonly associated with polymer or pharmaceutical synthesis .

- Stability : The cyclobutanedione’s strained ring may confer higher reactivity in ring-opening reactions compared to the dioxolane’s more stable structure.

Data Tables

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- | C₁₃H₁₄O₂ | Not Provided | 2,2-dimethyl, 4-phenylmethyl | Organic synthesis, polymers |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | C₈H₁₂O₂ | 933-52-8 | 2,2,4,4-tetramethyl | Polymer crosslinking agents |

| 2,2-Dimethyl-4-(3',3',3'-trinitropropyl)-1,3-dioxolane | C₇H₁₀N₃O₈ | Not Provided | 3',3',3'-trinitropropyl | Energetic materials, propellants |

Table 2: Reactivity and Stability

| Compound | Ring Strain (Cyclobutane vs. Dioxolane) | Key Reactivity | Stability Notes |

|---|---|---|---|

| 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- | High (4-membered ring) | Susceptible to nucleophilic ring-opening | Moderate thermal stability; sensitive to bases |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | High | Less steric hindrance for ketone reactions | Higher crystallinity; stable under anhydrous conditions |

| 1,3-Dioxolane derivative | Low (5-membered ring) | Nitro groups enable explosive decomposition | Stable in acidic environments; sensitive to shock |

Research Findings and Key Observations

Functional Group Impact : The phenylmethyl group in 1,3-cyclobutanedione derivatives enhances UV absorption and fluorescence properties compared to aliphatic analogs, making them candidates for photochemical studies .

Energetic vs. Non-Energetic Applications: While the dioxolane nitrocompound (SPIADatasheet example) is tailored for propellants, cyclobutanediones are more suited for non-energetic roles, such as crosslinkers in polyesters or epoxy resins .

Synthetic Challenges : The steric bulk of the phenylmethyl group may complicate synthetic yields compared to simpler methyl-substituted analogs, necessitating optimized catalysts or reaction conditions.

Actividad Biológica

1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- (CAS: 455264-93-4) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its chemical characteristics, synthesis methods, and relevant case studies.

Chemical Characteristics

Molecular Information:

- Molecular Formula: C₈H₁₀O₂

- Molecular Weight: 138.16 g/mol

- IUPAC Name: 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-

- CAS Number: 455264-93-4

The structure of the compound can be represented as follows:

Synthesis Methods

The synthesis of 1,3-Cyclobutanedione derivatives typically involves the reaction of cyclobutanedione with various reagents. One common method includes the reaction of benzyl alcohol with cyclobutanedione under acidic conditions to yield phenylmethyl esters . This process highlights the versatility of cyclobutanediones in organic synthesis.

Biological Activity

Research indicates that compounds derived from cyclobutanediones exhibit a range of biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Insecticidal Activity: Studies have evaluated the insecticidal potential of cyclobutanediones, suggesting that certain derivatives may serve as effective insecticides .

- Antioxidant Activity: Certain analogs demonstrate antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells.

Antimicrobial Activity

A study conducted on various cyclobutanedione derivatives revealed that compounds similar to 1,3-Cyclobutanedione exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL for effective derivatives .

Insecticidal Evaluation

In a comprehensive screening of over 4,500 synthetic organic compounds for insecticidal properties, several cyclobutanedione derivatives were identified as having promising activity against common pests. The results indicated that these compounds could disrupt normal physiological functions in insects, leading to mortality .

Antioxidant Properties

Research published in The Journal of Organic Chemistry highlighted the antioxidant potential of specific cyclobutanedione derivatives. These compounds demonstrated the ability to scavenge free radicals effectively, suggesting their utility in pharmaceutical applications aimed at mitigating oxidative stress .

Summary Table of Biological Activities

Q & A

Basic: What are the established synthetic routes for 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-, and what key reaction parameters influence yield?

Methodological Answer:

Synthesis typically involves cyclization of diketone precursors or Friedel-Crafts alkylation to introduce the phenylmethyl group. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to prevent side reactions.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the product.

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of arylating agents.

For structurally related cyclobutane derivatives, microwave-assisted synthesis has been reported to enhance reaction efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing 1,3-Cyclobutanedione derivatives, and how are they interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies substituents (e.g., phenylmethyl protons at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.5 ppm).

- ¹³C NMR : Confirms carbonyl carbons (δ 190–210 ppm) and quaternary carbons in the cyclobutane ring.

- IR Spectroscopy : Strong C=O stretches (~1750 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 216.115 for C₁₃H₁₄O₂) validate molecular weight.

- X-ray Diffraction (XRD) : Resolves bond angles and ring strain in the cyclobutane core .

Certified reference materials (e.g., TraceCERT®) ensure instrument calibration for quantitative analysis .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : −20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the diketone moiety.

- Handling : Use gloveboxes for moisture-sensitive reactions.

- Safety Protocols :

Advanced: How can computational methods predict the electronic structure and reactivity of 1,3-cyclobutanedione derivatives?

Methodological Answer:

- CNDO/S Computations : Model HOMO-LUMO gaps and charge distribution to explain nucleophilic/electrophilic sites. For example, the cyclobutanedione ring exhibits electron-deficient carbonyl groups, making it reactive toward Grignard reagents.

- DFT Studies : Optimize geometry using crystallographic data (bond lengths: C=O ~1.21 Å, C-C in ring ~1.54 Å) to predict reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on ring strain and conformational flexibility .

Advanced: What strategies resolve contradictions in reported crystallographic data for strained cyclobutanedione systems?

Methodological Answer:

- Multi-technique validation : Compare XRD (solid-state) with gas-phase electron diffraction to assess conformational differences.

- Temperature-dependent studies : Crystallize the compound at varying temperatures (e.g., −50°C vs. 25°C) to identify polymorphs.

- Error analysis : Statistically evaluate discrepancies in bond angles (e.g., cyclobutane ring angles ~88° vs. 92°) using software like Olex2 or SHELXTL .

Advanced: What role does the phenylmethyl substituent play in the compound’s application as a precursor for high-performance polymers?

Methodological Answer:

- Polymer Design : The phenylmethyl group enhances thermal stability and solubility in aromatic solvents (e.g., toluene), facilitating copolymerization with diols or diamines.

- Mechanistic Studies : Monitor ring-opening polymerization (ROP) via in situ FTIR to track diketone conversion kinetics.

- Performance Testing : Evaluate glass transition temperature (Tg) and tensile strength of resulting polymers using DSC and DMA. Similar substituents in bisphenol AF analogs improve mechanical properties in polyimides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.